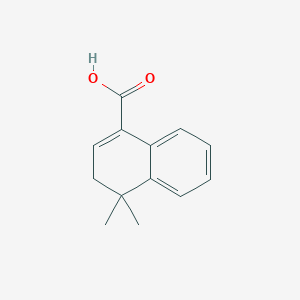
3,4-Dihydro-4,4-dimethyl-1-naphthalene-carboxylic acid
Cat. No. B8343480
M. Wt: 202.25 g/mol
InChI Key: DIXYFLRTHGSDEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05276053
Procedure details


A solution of the compound from Example 41 (15.5 g, 71.7 mmol) and potassium trimethylsilanolate (17.4 g) in 100 ml of THF was refluxed for 24 hours. After workup the title compound (8.7 g, 52%) was obtained as a white solid.
Name
compound
Quantity
15.5 g
Type
reactant
Reaction Step One

Name
potassium trimethylsilanolate
Quantity
17.4 g
Type
reactant
Reaction Step One


Name
Yield
52%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:17])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([O:14]CC)=[O:13])=[CH:4][CH2:3]1.C[Si](C)(C)[O-].[K+]>C1COCC1>[CH3:1][C:2]1([CH3:17])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([OH:14])=[O:13])=[CH:4][CH2:3]1 |f:1.2|
|
Inputs


Step One
|
Name
|
compound
|
|
Quantity
|
15.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CC=C(C2=CC=CC=C12)C(=O)OCC)C
|
|
Name
|
potassium trimethylsilanolate
|
|
Quantity
|
17.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si]([O-])(C)C.[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CC=C(C2=CC=CC=C12)C(=O)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.7 g | |
| YIELD: PERCENTYIELD | 52% | |
| YIELD: CALCULATEDPERCENTYIELD | 60% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
